6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a halogenated heterocycle . It is a useful synthesis intermediate . This compound is part of a novel series of thienopyrimidine, which has been discovered as highly potent and selective PI3K inhibitors .
Synthesis Analysis
The synthesis of functionalized thieno[2,3-d]pyrimidines starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea . This is followed by a series of reactions involving reagents containing an active chloromethylene fragment . The final product is a series of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6ClN3S . Its average mass is 199.661 Da and its monoisotopic mass is 198.997101 Da .Chemical Reactions Analysis
As a halogenated heterocycle, “this compound” is a useful synthesis intermediate . It can be used in the synthesis of various other compounds, particularly in the creation of a series of thienopyrimidine derivatives .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 175.639 . The compound is off-white to beige or yellow crystalline powder .Mechanism of Action
While the specific mechanism of action for “6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is not mentioned in the search results, thienopyrimidine derivatives have been found to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This makes them a promising approach for cancer therapy .
Future Directions
The future directions for “6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” could involve further exploration of its potential as a PI3K inhibitor . This could include more in-depth studies on its efficacy and safety in cancer therapy. Additionally, its utility as a synthesis intermediate could be explored in the creation of other novel compounds .
Properties
IUPAC Name |
6-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRRDSBGZMLASN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232826 | |
Record name | 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-42-9 | |
Record name | 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56844-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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